N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
Description
N-[(4-Phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a 4-phenyloxan-4-ylmethyl substituent on the amide nitrogen. The 4-phenyloxane moiety consists of a tetrahydropyran ring substituted with a phenyl group at the 4-position, imparting unique steric and electronic properties.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-8-4-5-15(13-17)18(25)24-14-19(9-11-26-12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUFKXNVQLOZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxan-4-yl Intermediate: The oxan-4-yl intermediate can be synthesized through a series of reactions starting from commercially available phenyl derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote radical or nucleophilic substitution.
Coupling Reactions: The final step involves coupling the oxan-4-yl intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key benzamide derivatives with structural similarities to the target compound:
Key Observations:
Substituent Diversity: The target compound’s 4-phenyloxane group introduces a rigid, lipophilic tetrahydropyran ring, contrasting with simpler benzyl (e.g., 25a–25d) or heteroaromatic (e.g., pyridyl in ) substituents. This rigidity may enhance binding selectivity in hydrophobic pockets compared to flexible alkyl chains . Electron-Withdrawing Groups: The -CF₃ group at the 3-position is common across analogs, but additional substituents (e.g., -Cl, -OCH₃, ethynyl) modulate electronic properties.
Synthetic Accessibility :
- Derivatives like 25a–25d are synthesized via direct coupling of 3-(trifluoromethyl)benzoyl chloride with substituted benzylamines under mild conditions . In contrast, the target compound’s oxane ring likely requires multi-step synthesis, including Friedel-Crafts or cyclization reactions, which may reduce yield .
- The piperazine-containing analog () involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), indicating higher synthetic complexity compared to the target compound .
Stability and Reactivity: Compounds with labile substituents, such as 25e (N-[(4-hydroxyphenyl)methyl]-3-(trifluoromethyl)benzamide), may undergo oxidative degradation, whereas the target compound’s oxane ring could enhance stability by reducing steric strain .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Enzyme Inhibition : Analogous compounds (e.g., ) exhibit kinase inhibition (IC₅₀ values in µM range), suggesting the target compound may share similar activity due to the -CF₃ group’s role in ATP-binding pocket interactions .
- Tautomerism: Compounds like 25d (benzodioxole group) and ’s triazole-thione derivatives exhibit tautomeric equilibria, which the target compound avoids due to its non-ionizable oxane moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
